molecular formula C7H12O B1581881 1,2-Epoxycycloheptane CAS No. 286-45-3

1,2-Epoxycycloheptane

Cat. No.: B1581881
CAS No.: 286-45-3
M. Wt: 112.17 g/mol
InChI Key: MLOZFLXCWGERSM-UHFFFAOYSA-N
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Description

1,2-Epoxycycloheptane, also known as cycloheptane, 1,2-epoxy-, is a bicyclic organic compound with the molecular formula C₇H₁₂O. It is characterized by a seven-membered ring containing an oxygen atom, forming an epoxide group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry .

Mechanism of Action

Target of Action

This compound, also known as 8-Oxabicyclo[5.1.0]octane, is a type of epoxide, which are highly reactive compounds often involved in various chemical reactions .

Mode of Action

Epoxides like 1,2-Epoxycycloheptane are known for their reactivity, which allows them to interact with a variety of biological targets. They can undergo reactions such as ring-opening, leading to various chemical transformations . .

Biochemical Pathways

Epoxides are generally involved in a variety of biochemical processes due to their reactivity

Pharmacokinetics

It is known that the compound has a molecular weight of 11217 , which could influence its bioavailability and pharmacokinetic properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of epoxides like this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Epoxycycloheptane can be synthesized through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then undergo further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxycycloheptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the epoxide group, which is highly reactive.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols.

Scientific Research Applications

1,2-Epoxycycloheptane has several applications in scientific research:

Comparison with Similar Compounds

1,2-Epoxycycloheptane can be compared with other similar compounds, such as:

    Cycloheptene oxide: Another epoxide with a seven-membered ring, but with different reactivity and applications.

    Cyclohexene oxide: A six-membered ring epoxide with similar reactivity but different physical and chemical properties.

    Cyclooctene oxide: An eight-membered ring epoxide with distinct reactivity and applications.

Properties

IUPAC Name

8-oxabicyclo[5.1.0]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-4-6-7(8-6)5-3-1/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOZFLXCWGERSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(O2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60951266
Record name 8-Oxabicyclo[5.1.0]octane
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286-45-3
Record name 8-Oxabicyclo[5.1.0]octane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Oxabicyclo(5.1.0)octane
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Record name 8-Oxabicyclo[5.1.0]octane
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Record name 8-oxabicyclo[5.1.0]octane
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Synthesis routes and methods

Procedure details

According to the first pathway, the starting material for the preparation of chromane fragment d12 was the salicylic aldehyde d3, which was synthesized either by formylation of compound d1 or by reaction of the lithiated compound d2 at −60° C. with DMF. The allylic cycloheptene epoxide which could be obtained by epoxidation of cycloheptadiene was then reacted with aldehyde d4 to give the racemic compound d7 by a regioselective and stereoselective nucleophilic opening of epoxide d8. Protection of the hydroxyl group of d7 using TBSOT followed by treatment with 5 equiv EtMgCl and 10 mol % (R)-(EBTHI)Zr-binol delivered d8 in 44% yield and >98% ee. The Mo-catalyzed metathesis reaction under an ethylene atmosphere, followed by Wacker oxidation ofthe terminal double bond and subsequent catalytic hydrogenation, gave d10 in 83% overall yield. To synthesize d11 from d10, a photochemical Norrish type II cleavage was necessary. The following three-step sequence of ozonolytic cleavage, Mitsunobu reaction using tributylphosphine and phthalide followed by hydrazinolysis to remove the phthalimidyl group gave intermediate d12. The second pathway started with the synthesis of cis configured racemate d16, which was then resolved in the presence of the Zirconium catalyst (S)-(EBTHI)Zr-biphenol. The compound d17 was converted into compound d18 by Mo-catalyzed metathesis reaction. Wacker oxidation of the terminal double bond and subsequent catalytic hydrogenation delivered intermediate d19, which was further converted by a photochemical Norrish type II cleavage and ozonolysis into the aldehyde d21. D-Nebivolol was then obtained by reductive amination of compounds d12 and d21 followed by removal of the silyl ether protection groups.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Epoxycycloheptane
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Reactant of Route 2
1,2-Epoxycycloheptane
Reactant of Route 3
1,2-Epoxycycloheptane
Reactant of Route 4
1,2-Epoxycycloheptane
Reactant of Route 5
1,2-Epoxycycloheptane
Reactant of Route 6
1,2-Epoxycycloheptane
Customer
Q & A

Q1: What are the common synthetic routes for producing 8-Oxabicyclo[5.1.0]octane?

A1: 8-Oxabicyclo[5.1.0]octane can be synthesized through the epoxidation of cycloheptene. One study utilized meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at room temperature to achieve this transformation []. This method provides a straightforward approach to obtaining the desired bicyclic epoxide.

Q2: Are there any computational studies investigating the thermodynamic properties of 8-Oxabicyclo[5.1.0]octane?

A2: Yes, density functional theory (DFT) calculations have been employed to determine the thermodynamic properties of 8-Oxabicyclo[5.1.0]octane. Specifically, the B3LYP/6-31G(d,p) level of theory was used to calculate its enthalpy of formation (ΔfH°(298)), standard entropy (S°(298)), and heat capacity [Cp°(T)] over a temperature range of 10K to 5000K [, ]. These studies provide valuable insights into the stability and reactivity of this compound.

Q3: How does the structure of 8-Oxabicyclo[5.1.0]octane relate to its potential applications?

A3: The strained bicyclic structure of 8-Oxabicyclo[5.1.0]octane, particularly the epoxide ring, makes it a reactive species susceptible to ring-opening reactions. This reactivity makes it a valuable building block in organic synthesis. For instance, it can be employed as a precursor for synthesizing more complex molecules, such as pharmaceuticals and polymers [].

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